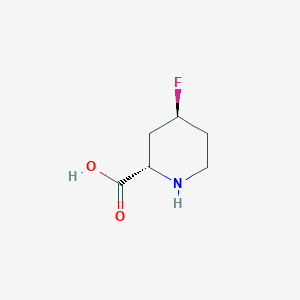
(2S,4S)-4-Fluoropiperidine-2-carboxylic acid
Übersicht
Beschreibung
(2S,4S)-4-Fluoropiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C6H10FNO2 and its molecular weight is 147.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2S,4S)-4-Fluoropiperidine-2-carboxylic acid is a fluorinated derivative of piperidine, a compound known for its significant role in medicinal chemistry. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₅H₈FNO₂
- Molecular Weight : 133.12 g/mol
- Structure : The compound features a piperidine ring substituted with a fluorine atom and a carboxylic acid group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It can act as a ligand for specific enzymes and receptors, modulating their activity and influencing cellular processes. The exact mechanisms depend on the molecular context in which the compound is utilized .
Antimicrobial Activity
Research indicates that piperidine derivatives, including this compound, exhibit antibacterial properties. They have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication. This mechanism is particularly relevant against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis .
Neuropharmacological Effects
The compound's structural similarity to neurotransmitters suggests potential neuropharmacological applications. Studies have indicated that derivatives may influence neurotransmitter systems, offering prospects in treating neurological disorders .
Cancer Research
Recent investigations have explored the use of this compound in cancer therapy. Its ability to disrupt PD-1/PD-L1 interactions has been noted, indicating potential as an immune checkpoint inhibitor in cancer treatment .
Case Studies
- Antibacterial Efficacy : A study demonstrated that various piperidine derivatives effectively inhibited the growth of resistant bacterial strains. The results highlighted the potential of this compound as a lead compound for developing new antibiotics .
- Neuropharmacological Screening : In vitro assays assessed the impact of this compound on neurotransmitter release. Findings suggested modulation of dopaminergic pathways, which could inform future studies on its use in treating conditions like Parkinson’s disease .
Research Findings Summary Table
Eigenschaften
IUPAC Name |
(2S,4S)-4-fluoropiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c7-4-1-2-8-5(3-4)6(9)10/h4-5,8H,1-3H2,(H,9,10)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYSVYSYOXVFEP-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C[C@H]1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665660 | |
| Record name | (2S,4S)-4-Fluoropiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403503-52-6 | |
| Record name | (2S,4S)-4-Fluoropiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















